7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole 7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15961245
InChI: InChI=1S/C12H15ClN2/c1-15-5-4-11-10(7-15)9-3-2-8(13)6-12(9)14-11/h2-3,6,10-11,14H,4-5,7H2,1H3
SMILES:
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol

7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

CAS No.:

Cat. No.: VC15961245

Molecular Formula: C12H15ClN2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole -

Specification

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
IUPAC Name 7-chloro-2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole
Standard InChI InChI=1S/C12H15ClN2/c1-15-5-4-11-10(7-15)9-3-2-8(13)6-12(9)14-11/h2-3,6,10-11,14H,4-5,7H2,1H3
Standard InChI Key PMOAREPQUPCMKP-UHFFFAOYSA-N
Canonical SMILES CN1CCC2C(C1)C3=C(N2)C=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

The molecular architecture of 7-chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is defined by a bicyclic framework combining pyridine and indole moieties. Key structural features include:

PropertyValue
IUPAC Name7-chloro-2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole
Molecular FormulaC₁₂H₁₅ClN₂
Molecular Weight222.71 g/mol
Canonical SMILESCN1CCC2C(C1)C3=C(N2)C=C(C=C3)Cl
InChIKeyPMOAREPQUPCMKP-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves multi-step strategies leveraging cyclization and dehydrogenation reactions. A representative approach, adapted from patent literature , proceeds as follows:

  • Hydrazone Formation: Condensation of 1,2-dihydro-4-hydrazino-5-methyl-2-oxopyridine with cyclohexanone derivatives yields a hydrazone intermediate.

  • Fischer Indole Cyclization: Acid-catalyzed cyclization of the hydrazone generates the hexahydro-pyridoindole core.

  • Dehydrogenation: Palladium-on-carbon-mediated dehydrogenation introduces aromaticity, affording the final product .

Alternative routes may employ Ullmann couplings or transition-metal-catalyzed cross-couplings to install the chloro substituent, though these methods are less documented in the available literature.

Reactivity Profile

The compound participates in reactions typical of heterocyclic amines and chlorinated aromatics:

  • Nucleophilic Aromatic Substitution: The chloro group at position 7 is susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines).

  • Reductive Alkylation: The secondary amine in the pyridine ring may undergo alkylation under reductive conditions.

  • Oxidation: Dehydrogenation or epoxidation of the saturated rings could modify bioactivity .

Physicochemical Properties

Experimental data for this compound remain limited, but computational predictions and analog studies provide insights:

PropertyValueMethod
LogP (Partition Coeff)~2.8Predicted (PubChem )
Aqueous SolubilityLow (<1 mg/mL)Estimated
Melting PointNot reported
pKa~9.2 (amine proton)Analog comparison

The chloro and methyl groups enhance lipophilicity, suggesting favorable blood-brain barrier permeability—a trait relevant to neuropharmacological applications.

Biological Activity and Mechanism

Neurotransmitter Modulation

Preliminary studies indicate interactions with monoamine transporters and receptors. The compound’s rigid structure may mimic endogenous neurotransmitters, enabling:

  • Serotonin Receptor Affinity: Analogous pyridoindoles show 5-HT₂A/₂C antagonism, implicating potential antidepressant or anxiolytic effects.

  • Dopamine Uptake Inhibition: Structural similarities to benztropine suggest possible dopaminergic activity, though direct evidence is lacking .

Current Research and Challenges

Ongoing investigations focus on:

  • SAR Studies: Modifying the methyl and chloro groups to optimize potency and selectivity .

  • Toxicology Profiles: Acute toxicity assays in model organisms are pending, with preliminary data suggesting moderate hepatic clearance .

Key challenges include synthetic scalability and mitigating off-target receptor interactions. Collaborative efforts between academic and industrial labs are critical to advancing this compound toward preclinical trials .

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